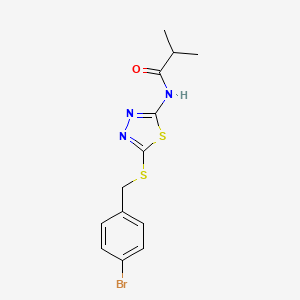

![molecular formula C21H24ClF3N4O3S B2600223 4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}-1'-(pyridine-3-sulfonyl)-1,4'-bipiperidine CAS No. 2097934-06-8](/img/structure/B2600223.png)

4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}-1'-(pyridine-3-sulfonyl)-1,4'-bipiperidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

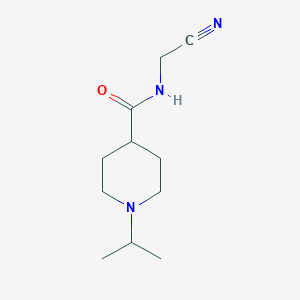

“4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}-1’-(pyridine-3-sulfonyl)-1,4’-bipiperidine” is a complex organic compound. It contains a trifluoromethyl group (a unit made of a hydrogen atom and three carbon atoms), and a ring-shaped carbon-containing structure known as pyridine . The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .

Synthesis Analysis

The synthesis of such compounds generally involves two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block . The specific synthesis process for this compound is not detailed in the available resources.

Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple ring structures and functional groups. It contains a trifluoromethyl group and a pyridine ring, which are thought to contribute to its unique physical and chemical properties .

Aplicaciones Científicas De Investigación

Catalytic Applications and Organic Synthesis

Sulfonamides as Novel Terminators of Cationic Cyclisations : Research by Haskins and Knight (2002) demonstrates the utility of sulfonamides in terminating cationic cyclisations, leading to efficient formation of polycyclic systems. This study underscores the potential of sulfonamide functionalities (akin to those in the given compound) in synthesizing complex organic structures, which are foundational in drug discovery and material science Haskins & Knight, 2002.

Antibacterial Applications

Synthesis and Antibacterial Evaluation of Oxadiazolyl Sulfonyl Benzyl Sulfides : The work by Aziz‐ur‐Rehman et al. (2017) explores the synthesis of oxadiazole derivatives featuring sulfonyl and piperidine functionalities, highlighting their significant antibacterial properties. This indicates the potential antimicrobial applications of compounds bearing similar sulfonyl and piperidine groups, suggesting a route for developing new antibacterial agents Aziz‐ur‐Rehman et al., 2017.

Photoluminescence and Sensor Applications

High Photoluminescent TPA and the Ratiometric Sensor for Free Chlorine : Fang et al. (2017) introduce a method to synthesize thiazolo[3,2-a]pyridine-3,7-dicarboxylic acid (TPA) with bright blue photoluminescence properties. The study suggests that compounds with pyridine moieties (similar to the query compound) may possess unique photoluminescent properties, enabling applications in sensors and optical materials Fang et al., 2017.

Material Science Applications

Synthesis of Functionalized Pyridines by Substitution : Schmidt et al. (2006) discuss the synthesis of functionalized pyridines, which are crucial in material science for developing new polymers, coatings, and electronic materials. This research illustrates the versatility of pyridine derivatives in material science, particularly in creating compounds with tailored properties for specific applications Schmidt et al., 2006.

Advanced Chemical Synthesis

Double Reduction of Cyclic Aromatic Sulfonamides : Evans et al. (2005) showcase a method for synthesizing 2- and 3-aryl-substituted cyclic amines via the double reduction of bicyclic aromatic sulfonamides. This process highlights the potential of utilizing sulfonamide and aromatic compounds in advanced organic synthesis, offering pathways to novel chemical entities with complex structures and functionalities Evans et al., 2005.

Propiedades

IUPAC Name |

3-chloro-2-[1-(1-pyridin-3-ylsulfonylpiperidin-4-yl)piperidin-4-yl]oxy-5-(trifluoromethyl)pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24ClF3N4O3S/c22-19-12-15(21(23,24)25)13-27-20(19)32-17-5-8-28(9-6-17)16-3-10-29(11-4-16)33(30,31)18-2-1-7-26-14-18/h1-2,7,12-14,16-17H,3-6,8-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBFAIADYZPETDM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N2CCC(CC2)OC3=C(C=C(C=N3)C(F)(F)F)Cl)S(=O)(=O)C4=CN=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24ClF3N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

505.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

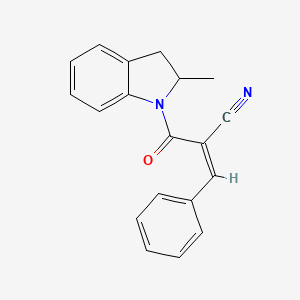

![5-methyl-N-{[5-(1-methyl-1H-pyrazol-5-yl)furan-2-yl]methyl}-1,2-oxazole-3-carboxamide](/img/structure/B2600141.png)

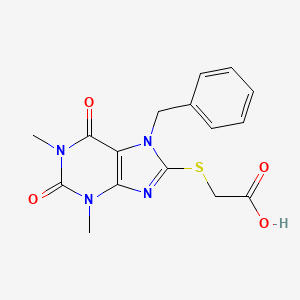

![N-[1-methyl-3-(3-methylphenyl)-4-oxo-1,4-dihydroquinolin-2-yl]furan-2-carboxamide](/img/structure/B2600146.png)

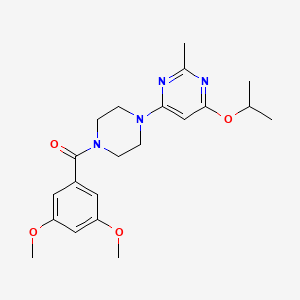

![3-[(Thiophen-2-yl)methyl]-1-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}urea](/img/structure/B2600147.png)

![5-amino-1-{[2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(2-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2600148.png)

![4-benzoyl-N-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2600154.png)

![N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2600156.png)

![N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-3,4,5-triethoxybenzamide](/img/structure/B2600160.png)

![1-((1R,5S)-3-oxa-8-azabicyclo[3.2.1]octan-8-yl)-2-(4-chlorophenoxy)-2-methylpropan-1-one](/img/structure/B2600161.png)

![3-Bromo-2-methyl-6-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2600163.png)